molecular formula C11H12N2O B13189700 8-Methoxy-6-methylquinolin-3-amine

8-Methoxy-6-methylquinolin-3-amine

Cat. No.: B13189700
M. Wt: 188.23 g/mol
InChI Key: UFJQKTMHQNLAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-6-methylquinolin-3-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure consists of a quinoline core with methoxy and methyl substituents at the 8th and 6th positions, respectively, and an amine group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-6-methylquinolin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylquinoline and methoxy-substituted aniline derivatives.

    Amination: The amine group at the 3rd position is introduced via nucleophilic substitution reactions, often using amine sources like ammonia or primary amines under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-6-methylquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial, antimalarial, and anticancer properties.

    Medicine: Potential therapeutic agent for treating infectious diseases and cancer.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methoxy-6-methylquinolin-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes, leading to its therapeutic effects.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.

    6-Methylquinoline: A precursor in the synthesis of various quinoline derivatives.

    8-Aminoquinoline: Used in antimalarial drugs like primaquine.

Uniqueness: 8-Methoxy-6-methylquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

8-methoxy-6-methylquinolin-3-amine

InChI

InChI=1S/C11H12N2O/c1-7-3-8-5-9(12)6-13-11(8)10(4-7)14-2/h3-6H,12H2,1-2H3

InChI Key

UFJQKTMHQNLAOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C(=C1)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.